molecular formula C14H13NO3 B6386898 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261988-79-7

5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386898
CAS RN: 1261988-79-7
M. Wt: 243.26 g/mol
InChI Key: AFXKEEMBYQDMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, is an organic compound that belongs to the family of hydroxynicotinic acid derivatives. It is a white, crystalline solid, with a melting point of 145-148°C and a molecular weight of 176.2 g/mol. It is soluble in water and ethanol, and has a low toxicity. 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, is not fully understood. However, it is believed to act as a pro-drug, which is converted to its active form in the body. It is thought to be metabolized by the cytochrome P450 enzyme system, leading to the formation of 5-hydroxy-6-methylnicotinic acid, which is believed to be the active form of the compound.
Biochemical and Physiological Effects
5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, has been shown to have anti-inflammatory and anti-oxidant effects in animal studies. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, has been shown to have anti-cancer effects in cell-based studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, in laboratory experiments is its low toxicity and solubility in water and ethanol. This makes it a suitable reagent for use in a variety of different experiments. However, it is important to note that it is a relatively new compound and its effects have not been fully studied, so there is a lack of information on its biochemical and physiological effects.

Future Directions

The future directions for 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to determine its exact mechanism of action and the exact metabolic pathways involved in its conversion to the active form. Finally, further research is needed to explore its potential use in the synthesis of other organic compounds and its potential as an intermediate in the synthesis of biologically active compounds.

Synthesis Methods

5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, can be synthesized by a number of different methods. One method involves the reaction of 4-ethylphenol and malononitrile in the presence of a catalyst, such as palladium on carbon, to form the desired compound. Another method involves the reaction of 4-ethylphenol and 4-hydroxy-3-methylbenzoic acid, in the presence of a catalyst such as palladium on carbon, to form the desired compound.

Scientific Research Applications

5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of biologically active compounds, such as 5-hydroxy-6-methylnicotinic acid, which is used as an anti-inflammatory agent. In addition, 5-(4-Ethylphenyl)-6-hydroxynicotinic acid, 95%, is used as a starting material in the synthesis of other organic compounds, such as 5-chloro-6-hydroxynicotinic acid and 5-bromo-6-hydroxynicotinic acid.

properties

IUPAC Name

5-(4-ethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-9-3-5-10(6-4-9)12-7-11(14(17)18)8-15-13(12)16/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXKEEMBYQDMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687066
Record name 5-(4-Ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-6-hydroxynicotinic acid

CAS RN

1261988-79-7
Record name 5-(4-Ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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